molecular formula C19H18N4O2 B2560943 (E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284266-34-7

(E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2560943
CAS No.: 1284266-34-7
M. Wt: 334.379
InChI Key: LVFWIUBMGMTRED-DEDYPNTBSA-N
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Description

This compound is a type of Schiff base, which are often used in organic chemistry and have a general structure of R2C=NR’ . They are known for their model character and practical applications .


Synthesis Analysis

Schiff bases are typically synthesized by condensing a primary amine with an active carbonyl compound, such as an aldehyde or ketone . The synthesis process often involves stirring the reactants in a solvent for several hours .


Molecular Structure Analysis

The molecular structure of Schiff bases can vary, but they generally contain a carbon-nitrogen double bond . Some similar compounds have been found to crystallize in multiple forms depending on the solvent .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine, the molecular weight is 255.31 g/mol, it has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Scientific Research Applications

Corrosion Protection

One significant application of this compound is in corrosion protection. A study by Paul, Yadav, and Obot (2020) investigated the behavior of synthesized carbohydrazide-pyrazole compounds, including (E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, in protecting mild steel against corrosion in HCl solution. The inhibitors showed high inhibition efficiency, suggesting their potential as effective corrosion inhibitors in industrial applications (Paul, Yadav, & Obot, 2020).

Synthesis and Characterization

The compound has been involved in studies focusing on the synthesis and characterization of various derivatives. Huang Jie-han (2008) synthesized and characterized pyrazole hydrazones derivatives, starting from compounds like ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate. These derivatives have potential applications in pharmacology and material science (Huang Jie-han, 2008).

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, using various spectroscopic methods. Their study included molecular docking, suggesting potential anti-diabetic properties (Karrouchi et al., 2021).

Antibacterial Activity

Research by Aghekyan et al. (2020) explored the antibacterial properties of various oxadiazoles derivatives, including those with a 4-methoxyphenyl moiety. These findings have implications for developing new antibacterial agents (Aghekyan et al., 2020).

Anti-Tumor Agents

Nassar, Atta-Allah, and Elgazwy (2015) synthesized and evaluated various pyrazole derivatives, including ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, for their anti-tumor properties. This research contributes to the development of new anti-cancer drugs (Nassar, Atta-Allah, & Elgazwy, 2015).

Anti-HIV-1 Screening

A study by Aslam et al. (2014) involved the synthesis and anti-HIV-1 screening of novel acetohydrazides derivatives, demonstrating potential anti-HIV-1 activity. This research adds to the efforts in finding effective treatments for HIV (Aslam et al., 2014).

Properties

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13(14-8-10-16(25-2)11-9-14)20-23-19(24)18-12-17(21-22-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFWIUBMGMTRED-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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